2,3-二氟-6-(三氟甲基)苯胺

描述

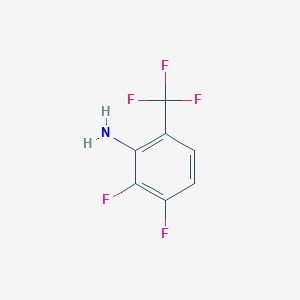

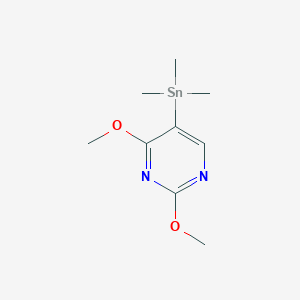

2,3-Difluoro-6-(trifluoromethyl)aniline is a compound that belongs to the family of aniline derivatives, characterized by the presence of fluorine atoms and a trifluoromethyl group attached to the benzene ring. This structural modification imparts unique physical and chemical properties, making it a compound of interest in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of compounds closely related to 2,3-Difluoro-6-(trifluoromethyl)aniline, such as other fluorinated anilines, often involves catalytic processes or specific reactions that introduce fluorine atoms or trifluoromethyl groups into the benzene ring. For instance, a silver(I)-catalyzed N-trifluoroethylation of anilines has been developed, demonstrating a method to introduce fluorine-containing groups into aniline derivatives through silver-catalyzed N-H insertions (Luo et al., 2015).

Molecular Structure Analysis

The molecular structure of fluorinated anilines, including 2,3-Difluoro-6-(trifluoromethyl)aniline, can be analyzed using spectroscopic methods. Studies on similar molecules, such as 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline, have been conducted using FTIR and FT-Raman spectroscopy, providing insights into their vibrational frequencies and structural characteristics (Arjunan et al., 2011).

Chemical Reactions and Properties

Fluorinated anilines participate in various chemical reactions, including difluoroacetylation, cycloamidation, and trifluoromethylation. These reactions not only demonstrate the chemical reactivity of such compounds but also allow for the synthesis of complex derivatives with potential biological activity or material properties (Ke & Song, 2017).

科学研究应用

-

Synthesis of Antimicrobial Agents

- Summary of Application : 2,3-Difluoro-6-nitrophenol can be used as an intermediate for the synthesis of antimicrobial agents . It can be used as a precursor for the synthesis of various antibiotics, including fluoroquinolones and cephalosporins .

- Methods of Application : The source does not provide specific methods of application or experimental procedures .

- Results or Outcomes : The source does not provide specific results or outcomes .

-

Synthesis of Methylguanidine Derivatives

- Summary of Application : 2-Methyl-3-trifluoromethylaniline, which can be synthesized using 2,3-Difluoro-6-(trifluoromethyl)aniline, is used in the synthesis of methylguanidine derivatives. These derivatives are prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .

- Methods of Application : The source does not provide specific methods of application or experimental procedures .

- Results or Outcomes : The source does not provide specific results or outcomes .

-

Enantio- and Diastereoselective Addition Reaction

- Summary of Application : 2,6-Dibromo-4-(trifluoromethyl)aniline, which can be synthesized using 2,3-Difluoro-6-(trifluoromethyl)aniline, is used in enantio- and diastereoselective addition reactions .

- Methods of Application : The source does not provide specific methods of application or experimental procedures .

- Results or Outcomes : The source does not provide specific results or outcomes .

-

Synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo [1,5- a ]pyrimidine-2-sulfonamide

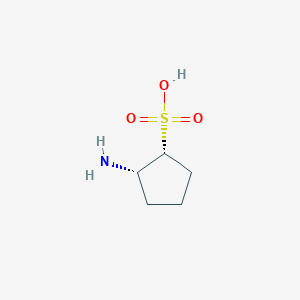

- Summary of Application : 2,6-Difluoroaniline, which can be synthesized using 2,3-Difluoro-6-(trifluoromethyl)aniline, is used in the synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo [1,5- a ]pyrimidine-2-sulfonamide . This compound is a herbicidal compound .

- Methods of Application : The source does not provide specific methods of application or experimental procedures .

- Results or Outcomes : The source does not provide specific results or outcomes .

-

Synthesis of Fluorinated Quinolines

- Summary of Application : Fluorinated Quinolines, which can be synthesized using 2,3-Difluoro-6-(trifluoromethyl)aniline, have found application in agriculture, and also as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .

- Methods of Application : The source does not provide specific methods of application or experimental procedures .

- Results or Outcomes : The source does not provide specific results or outcomes .

安全和危害

“2,3-Difluoro-6-(trifluoromethyl)aniline” is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

属性

IUPAC Name |

2,3-difluoro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUZXPMLPYDZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575753 | |

| Record name | 2,3-Difluoro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-6-(trifluoromethyl)aniline | |

CAS RN |

124185-34-8 | |

| Record name | 2,3-Difluoro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)